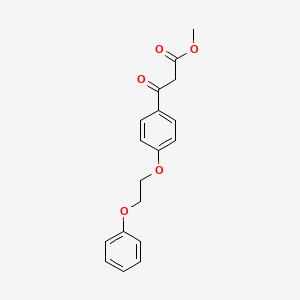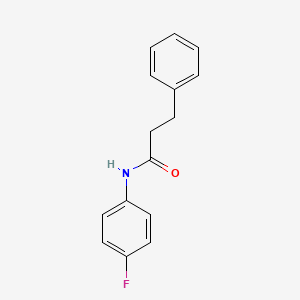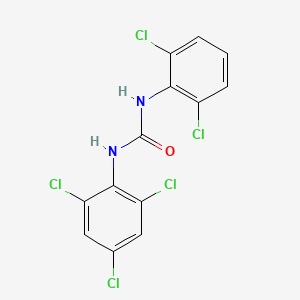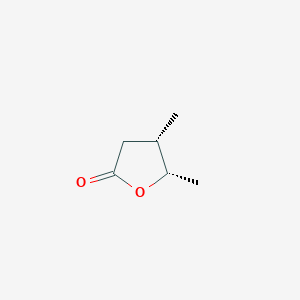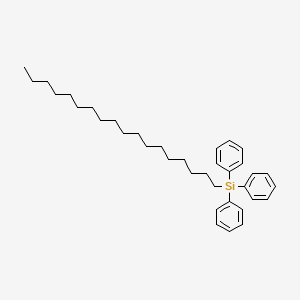![molecular formula C10H16Cl6O4 B11952178 2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol CAS No. 45242-94-2](/img/structure/B11952178.png)
2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL): is a chemical compound with the molecular formula C10H16Cl6O4 and a molecular weight of 412.955 . This compound is known for its unique structure, which includes two trichloroethanol groups connected by a hexamethylene dioxy bridge. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) typically involves the reaction of hexamethylene glycol with trichloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are typically used.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloroethanol groups to less chlorinated alcohols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of less chlorinated alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering protein conformation. This can lead to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A simpler compound with similar trichloroethanol groups but without the hexamethylene dioxy bridge.
1,1-Bis(3-chloro-4-methylanilino)-2,2,2-trichloroethane: Another compound with trichloroethane groups but different substituents.
Uniqueness
1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) is unique due to its hexamethylene dioxy bridge, which imparts distinct chemical properties and reactivity compared to other trichloroethanol derivatives. This structural feature allows for specific interactions with molecular targets and makes it valuable in various research applications.
Properties
CAS No. |
45242-94-2 |
|---|---|
Molecular Formula |
C10H16Cl6O4 |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
2,2,2-trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol |
InChI |
InChI=1S/C10H16Cl6O4/c11-9(12,13)7(17)19-5-3-1-2-4-6-20-8(18)10(14,15)16/h7-8,17-18H,1-6H2 |
InChI Key |
ZQACRPYJMAADEF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCOC(C(Cl)(Cl)Cl)O)CCOC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


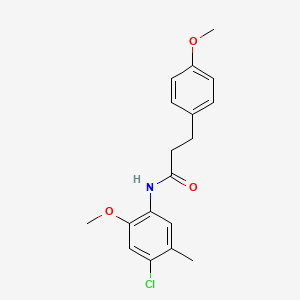

![Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-](/img/structure/B11952115.png)


![2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B11952129.png)



